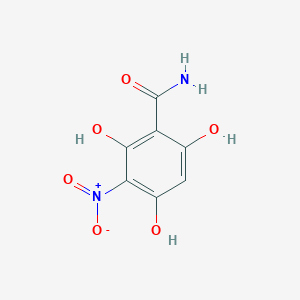![molecular formula C17H15BrF4 B14262498 1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene CAS No. 153654-93-4](/img/structure/B14262498.png)
1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom and a tetrafluoroethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]phenol or corresponding amines and thiols.
Oxidation: Formation of 4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzoic acid.
Reduction: Formation of 4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene involves its interaction with specific molecular targets. The bromine atom and tetrafluoroethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,3,5,6-tetrafluorobenzene: Similar in structure but lacks the propyl group.
1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the tetrafluoroethyl group.
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Contains an ethoxy group instead of the propyl group.
Uniqueness
1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene is unique due to the presence of both the tetrafluoroethyl and propyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
153654-93-4 |
|---|---|
Fórmula molecular |
C17H15BrF4 |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
1-bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene |
InChI |
InChI=1S/C17H15BrF4/c1-2-3-12-4-6-13(7-5-12)16(19,20)17(21,22)14-8-10-15(18)11-9-14/h4-11H,2-3H2,1H3 |
Clave InChI |
QUGQTFPUBXRHLR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Br)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
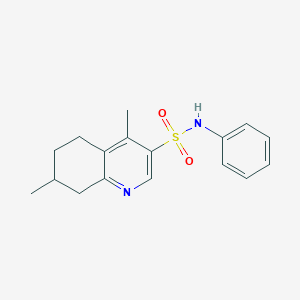
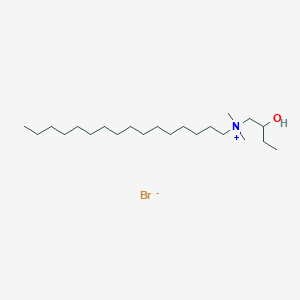
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
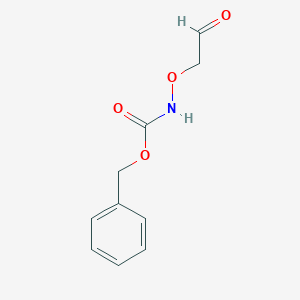
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)


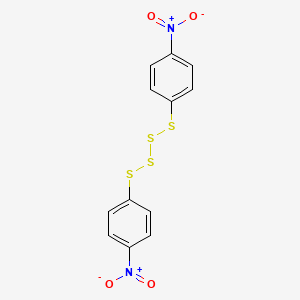

![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
